molecular formula C8H10N2O4S B1318446 4-Ethyl-3-nitrobenzenesulfonamide CAS No. 100377-77-3

4-Ethyl-3-nitrobenzenesulfonamide

Cat. No.: B1318446
CAS No.: 100377-77-3
M. Wt: 230.24 g/mol
InChI Key: MWDFYPDSWMARNT-UHFFFAOYSA-N
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Description

4-Ethyl-3-nitrobenzenesulfonamide is a sulfonamide derivative featuring an ethyl group at the para position (C4) and a nitro group at the meta position (C3) on the benzene ring.

Properties

IUPAC Name

4-ethyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-2-6-3-4-7(15(9,13)14)5-8(6)10(11)12/h3-5H,2H2,1H3,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDFYPDSWMARNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-nitrobenzenesulfonamide typically involves the nitration of 4-ethylbenzenesulfonamide. The process begins with the sulfonation of ethylbenzene to form 4-ethylbenzenesulfonamide. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products:

    Reduction: 4-Ethyl-3-aminobenzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-3-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes like carbonic anhydrase by binding to the active site, thereby interfering with the enzyme’s function. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .

Comparison with Similar Compounds

Research Findings and Limitations

  • Biological Activity: Sulfonamides are known for inhibiting carbonic anhydrases and other enzymes. The ethyl group in this compound may enhance selectivity for hydrophobic enzyme pockets compared to smaller substituents like chlorine.

Notes on Data Limitations

Direct experimental data on This compound is absent in the provided evidence; comparisons are inferred from structural analogs.

The ester analog’s molecular weight (287.29 g/mol) reflects the added mass of the ethyl ester and methylsulfonyl groups compared to sulfonamides .

Further studies are required to validate the hypothesized applications and physicochemical properties of this compound.

Biological Activity

4-Ethyl-3-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

This compound has the molecular formula C9H10N2O4SC_9H_{10}N_2O_4S and a molecular weight of approximately 234.25 g/mol. The compound features a sulfonamide group, a nitro group, and an ethyl substituent on the benzene ring, which contribute to its reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems. This inhibition can lead to therapeutic effects, including reduced intraocular pressure in glaucoma treatment and potential anticancer effects by disrupting tumor growth pathways .
  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation as an antibacterial agent. Its mechanism may involve disrupting bacterial metabolic processes or inhibiting specific bacterial enzymes.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description Reference
AntimicrobialPotential antibacterial properties against various pathogens
AnticancerInhibits tumor growth via enzyme inhibition
Enzyme InhibitionSpecifically inhibits carbonic anhydrase and other enzymes
Potential for Drug DevelopmentServes as a precursor for pharmaceuticals targeting specific enzymes

Case Studies and Research Findings

  • Anticancer Studies : Research has demonstrated that derivatives of this compound exhibit antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). These studies revealed that the compound could induce cell cycle arrest at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Effectiveness : A study evaluating the antimicrobial efficacy of various sulfonamides highlighted that this compound showed significant activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial enzyme systems critical for survival.
  • Structure–Activity Relationship (SAR) : Investigations into the structure-activity relationships of related compounds suggest that modifications to the sulfonamide group can significantly affect biological activity. For instance, substituting different groups on the benzene ring alters the compound's potency against cancer cells and its ability to inhibit specific enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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